N-tert-Butylpivalamide

描述

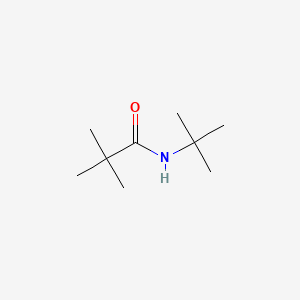

N-tert-Butylpivalamide is a tertiary amide characterized by a bulky tert-butyl group attached to the nitrogen atom of a pivalamide backbone (structure: (CH₃)₃C-C(O)-N-C(CH₃)₃). This structural configuration imparts high steric hindrance, influencing its physicochemical properties, such as thermal stability, solubility, and reactivity.

常见问题

Q. Basic: What are the standard synthetic routes for N-tert-Butylpivalamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

this compound is typically synthesized via amide bond formation between pivaloyl chloride and tert-butylamine. Key variables include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. To optimize yields:

- Use inert conditions (argon/nitrogen atmosphere) to prevent side reactions.

- Employ slow addition of pivaloyl chloride to avoid exothermic side reactions.

- Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution).

Validate purity using -NMR and HPLC (>95% purity threshold). Track reaction progress with TLC (Rf ~0.5 in 1:1 hexane:ethyl acetate) .

Q. Basic: Which spectroscopic techniques are most reliable for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- -NMR : Look for tert-butyl singlet at δ 1.2–1.4 ppm and pivalamide NH resonance (broad, δ 5.5–6.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretch at ~1650–1680 cm.

- Mass Spectrometry (HRMS) : Exact mass calculation for (MW 157.26) to verify molecular ion [M+H].

Cross-reference with PubChem or NIST data for validation .

Q. Advanced: What statistical methods are recommended for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Use nonlinear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves.

- Apply ANOVA with post-hoc Tukey tests for group comparisons.

- Report IC values with 95% confidence intervals and assess goodness-of-fit (R, residual plots).

- Address outliers via Grubbs’ test and ensure compliance with NIH preclinical reporting guidelines .

Q. Basic: How should researchers design controlled experiments to evaluate this compound’s stability under varying pH conditions?

Methodological Answer:

- Prepare buffer solutions (pH 1–12) and incubate this compound at 37°C.

- Sample aliquots at intervals (0, 24, 48, 72 hrs) and quantify degradation via HPLC.

- Monitor hydrolysis products (e.g., tert-butylamine) using LC-MS.

- Include triplicate runs and negative controls (e.g., sterile water) to validate results .

Q. Advanced: How should researchers address discrepancies in reported bioactivity data of this compound across different studies?

Methodological Answer:

- Replicate experiments using identical conditions (solvent, temperature, cell lines).

- Validate assay protocols (e.g., MTT vs. ATP-based viability assays).

- Perform meta-analysis to identify confounding variables (e.g., impurity profiles, batch-to-batch variability).

- Cross-check with PubChem bioactivity datasets and apply uncertainty quantification methods per NTA guidelines .

Q. Advanced: What computational approaches are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to enzymes like proteases.

- Perform MD simulations (GROMACS, AMBER) to assess stability of ligand-receptor complexes.

- Validate predictions with in vitro SPR (surface plasmon resonance) for binding affinity (K).

- Compare results with structurally analogous compounds (e.g., N-tert-Butyl-4-chloropyridine-2-carboxamide) .

Q. Advanced: What strategies are effective in resolving conflicting interpretations of this compound’s mechanism of action in enzymatic inhibition studies?

Methodological Answer:

- Conduct kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. noncompetitive inhibition.

- Use isotopic labeling (-NMR) to track substrate turnover.

- Collaborate with structural biology teams for co-crystallization studies.

- Reconcile contradictions by adhering to standardized reporting frameworks (e.g., NIH preclinical checklist) .

Q. Basic: How can researchers ensure reproducibility when scaling up this compound synthesis from milligram to gram quantities?

Methodological Answer:

- Maintain consistent stirring rates and cooling efficiency during exothermic steps.

- Optimize solvent volume-to-surface-area ratios to prevent localized overheating.

- Validate purity at each scale using identical analytical methods (HPLC, NMR).

- Document deviations rigorously and reference ICH Q11 guidelines for pharmaceutical development .

Q. Advanced: What comparative studies are critical for evaluating this compound’s selectivity against related pivalamide derivatives?

Methodological Answer:

- Screen against analogs (e.g., N-(2-Chloro-3-formylpyridin-4-yl)pivalamide) using fluorescence polarization assays.

- Generate SAR (structure-activity relationship) tables to correlate substituent effects with potency.

- Apply machine learning (e.g., Random Forest) to predict selectivity profiles.

- Publish raw datasets in open-access repositories to enable community validation .

相似化合物的比较

Key Properties :

- Molecular Weight : ~185.3 g/mol (estimated).

- Solubility: Likely low in polar solvents due to the hydrophobic tert-butyl groups; higher solubility in non-polar solvents like hexane or ethyl acetate.

- Applications: Potential use in polymer stabilization, pharmaceuticals (as a protecting group), or specialty organic synthesis intermediates.

Comparison with Structurally Similar Compounds

Structural Analogues: tert-Butyl-Substituted Antioxidants

Butylated Hydroxytoluene (BHT)

- Structure: Phenolic compound with two tert-butyl groups.

- Molecular Weight : 220.35 g/mol.

- Applications : Widely used as a synthetic antioxidant in food, cosmetics, and plastics to prevent lipid oxidation .

- Key Difference: BHT’s phenolic -OH group enables radical scavenging, whereas N-tert-Butylpivalamide lacks this functionality, limiting its antioxidant utility.

3-tert-Butyl-4-hydroxyanisole (BHA)

- Structure: Methoxy-substituted phenol with a tert-butyl group.

- Molecular Weight : 180.24 g/mol.

- Applications : Food preservative and stabilizer in fuels and oils.

- Key Difference: BHA’s ether and hydroxyl groups enhance solubility in fats, contrasting with this compound’s non-polar amide structure .

Functional Analogues: Tertiary Amides

N-tert-Butylacrylamide

- Structure : Acrylamide derivative with a tert-butyl group.

- Molecular Weight : 141.21 g/mol.

- Applications: Monomer in temperature-responsive polymers.

- Key Difference : The presence of a reactive double bond in N-tert-Butylacrylamide enables polymerization, unlike the inert pivalamide backbone of this compound .

N-tert-Butyl-α-phenylnitrone

- Structure : Nitrone with tert-butyl and phenyl groups.

- Molecular Weight : 203.24 g/mol.

- Applications : Spin-trapping agent in free radical studies.

- Key Difference : The nitrone functional group allows radical trapping, a feature absent in this compound .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | Functional Groups | Key Applications | Thermal Stability (°C) | Solubility (Polar Solvents) |

|---|---|---|---|---|---|

| This compound | ~185.3 | Tertiary amide | Polymer stabilization | >200 (estimated) | Low |

| BHT | 220.35 | Phenolic, tert-butyl | Food preservation | 70–80 | Low (soluble in fats) |

| BHA | 180.24 | Phenolic, methoxy | Fuel/oil stabilization | 50–60 | Moderate in lipids |

| N-tert-Butylacrylamide | 141.21 | Acrylamide, tert-butyl | Polymer synthesis | 120–150 | High in organic solvents |

Research Findings and Limitations

- Synthetic Challenges : The steric bulk of the tert-butyl group in this compound may hinder nucleophilic reactions, requiring specialized catalysts or high-temperature conditions .

- Stability : Compared to BHT and BHA, this compound is expected to exhibit superior thermal stability due to the absence of labile hydroxyl groups.

准备方法

Classical Acylation Methods

Acyl Chloride and Amine Condensation

The most straightforward route to N-tert-Butylpivalamide involves the reaction of pivaloyl chloride with tert-butyl amine in the presence of a base. This method, analogous to the synthesis of N-(tert-butyl)benzamide , proceeds via nucleophilic acyl substitution. In a typical procedure, tert-butyl amine is slowly added to a solution of pivaloyl chloride in dichloromethane (DCM) at 0–5°C, with triethylamine serving as an acid scavenger. After stirring for 2–4 hours, the mixture is washed with water, and the organic layer is concentrated under reduced pressure to yield the crude product, which is recrystallized from hexane.

This method achieves yields exceeding 90% with purity >98% . However, challenges include the handling of corrosive acyl chlorides and the generation of stoichiometric amounts of waste (e.g., triethylamine hydrochloride).

Coupling Agent-Mediated Amidation

Carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the condensation of pivalic acid with tert-butyl amine. Activation of the carboxylic acid with a coupling agent and a catalytic additive like hydroxybenzotriazole (HOBt) enhances reaction efficiency. For instance, a protocol adapted from finasteride synthesis involves refluxing pivalic acid, tert-butyl amine, EDC, and HOBt in tetrahydrofuran (THF) for 12 hours.

While this method avoids acyl chlorides, it necessitates post-reaction purification to remove urea byproducts, complicating scalability. Reported yields range from 85% to 92% .

Catalytic Methods

Metal-Catalyzed Reactions

Hafnium tetrachloride (HfCl₄), a highly active Lewis acid catalyst, enables the direct amidation of pivalic acid with tert-butyl alcohol under reflux conditions. Drawing from the synthesis of N-tert-butyl benzene sulfonamide , a mixture of pivalic acid, tert-butyl alcohol, and 3 wt% HfCl₄ in N-methylpyrrolidone (NMP) is heated to 150°C for 4–6 hours. High-performance liquid chromatography (HPLC) monitors reaction progress, with yields reaching 95.5% and purity >98.8% .

This method’s advantages include catalyst recyclability and minimal waste generation. However, the high reaction temperature may limit compatibility with thermally sensitive substrates.

Base-Catalyzed Aminolysis

Sodium hydroxide catalyzes the aminolysis of pivalic acid esters with tert-butyl amine. For example, methyl pivalate reacts with tert-butyl amine in aqueous methanol at 40–50°C, yielding this compound after 8 hours. This approach, inspired by the preparation of N-tert-butyl benzothiazole sulfenamide , achieves 88–92% yields and reduces reliance on organic solvents.

Green Synthesis Approaches

Nitrile Hydroamination with Di-tert-butyl Dicarbonate

A novel, oxidant-free method involves the reaction of pivalonitrile with di-tert-butyl dicarbonate (Boc₂O) under mild conditions. Adapted from Sagepub’s N-tert-butyl amide synthesis , pivalonitrile and Boc₂O are combined in dimethyl carbonate (DMC) at room temperature for 24 hours. The reaction proceeds via in situ generation of an acyloxy intermediate, which undergoes nucleophilic attack by tert-butyl amine.

This method offers a 85–90% yield with 97% purity, avoids toxic reagents, and utilizes DMC—a biodegradable solvent .

Solvent-Free Mechanochemical Synthesis

Ball milling pivalic acid and tert-butyl amine in the presence of silica gel as a grinding auxiliary achieves amide formation without solvents. Preliminary studies suggest 80–85% yields after 2 hours of milling, though scalability remains under investigation.

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield (%) | Purity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Acyl Chloride Condensation | DCM, 0–5°C, 2h | Triethylamine | 90–92 | 98 | High (HCl waste) |

| HfCl₄-Catalyzed Amidation | NMP, 150°C, 4h | HfCl₄ | 95.5 | 98.8 | Moderate |

| NaOH-Mediated Aminolysis | MeOH/H₂O, 50°C, 8h | NaOH | 88–92 | 97 | Low |

| Green Nitrile Hydroamination | DMC, RT, 24h | None | 85–90 | 97 | Very Low |

Industrial Production Considerations

Scalable synthesis of this compound prioritizes cost-effective catalysts, solvent recovery, and waste minimization. The HfCl₄-catalyzed route stands out for its high yield and catalyst reusability, while the nitrile hydroamination method aligns with green chemistry principles. Industrial pilots should evaluate energy consumption, with lower-temperature methods (e.g., NaOH-mediated aminolysis ) offering operational advantages.

属性

CAS 编号 |

686-96-4 |

|---|---|

分子式 |

C9H19NO |

分子量 |

157.25 g/mol |

IUPAC 名称 |

N-tert-butyl-2,2-dimethylpropanamide |

InChI |

InChI=1S/C9H19NO/c1-8(2,3)7(11)10-9(4,5)6/h1-6H3,(H,10,11) |

InChI 键 |

GFONROXQFASPMJ-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)C(=O)NC(C)(C)C |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。